Cas no 35195-78-9 (3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid)
35195-78-9 structure
Product Name:3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid
CAS-nummer:35195-78-9
MF:C16H10ClNO2S
MW:315.774101734161
CID:919998
PubChem ID:215196
Update Time:2025-04-19
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid
- 35195-78-9
- Benzoic acid, 3-(4-(4-chlorophenyl)-2-thiazolyl)-
- DTXSID00188690
- 3-(4-p-Chlorphenyl-2-thiazolyl)-benzoesaeure
- 3-(4-(4-Chlorophenyl)-2-thiazolyl)benzoic acid
- 3-(4-p-Chlorphenyl-2-thiazolyl)-benzoesaeure [German]
- AKOS012848589
- SCHEMBL7215552
-
- Inchi: 1S/C16H10ClNO2S/c17-13-6-4-10(5-7-13)14-9-21-15(18-14)11-2-1-3-12(8-11)16(19)20/h1-9H,(H,19,20)
- InChI-sleutel: YKMSZGUJLCJGLR-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)C1=CSC(C2C=CC=C(C(=O)O)C=2)=N1
Berekende eigenschappen
- Exacte massa: 315.0122
- Monoisotopische massa: 315.012
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 3
- Complexiteit: 373
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.4
- Topologisch pooloppervlak: 78.4Ų
Experimentele eigenschappen
- Dichtheid: 1.389
- Kookpunt: 550.4°C at 760 mmHg
- Vlampunt: 286.6°C
- Brekindex: 1.658
- PSA: 50.19
3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid Gerelateerde literatuur
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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